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Application Note: Immunoprecipitation of SNRPB

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Compound of Interest		
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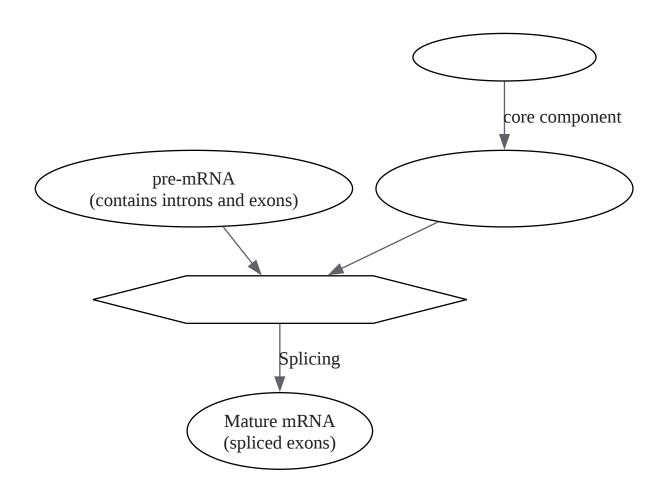
Audience: Researchers, scientists, and drug development professionals.

Introduction

Small Nuclear Ribonucleoprotein Polypeptides B and B' (SNRPB) is a core protein component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2] SNRPB is integral to the U1, U2, U4/U6, and U5 small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome.[3][4] Investigating SNRPB and its interaction partners is crucial for understanding the regulation of splicing and its role in various diseases.[1] Immunoprecipitation (IP) is a powerful technique used to isolate SNRPB and its associated protein complexes from cell lysates, enabling the study of protein-protein interactions and cellular functions.[5] This document provides a detailed protocol for the successful immunoprecipitation of native SNRPB.

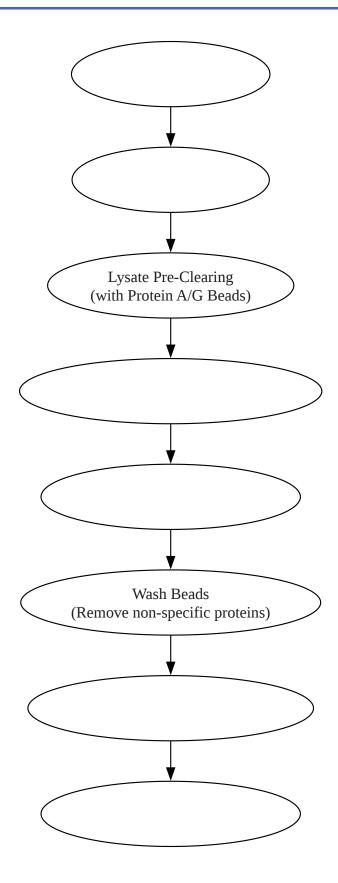
Signaling Pathway and Workflow Diagrams





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I. Materials and Reagents

Recommended Antibodies for SNRPB

<u>Immunoprecipitation</u>

Catalog Number	- Host/Isotype	Туре	Reactivity	Vendor
MA5-13449	Mouse / IgG3	Monoclonal (Clone: Y12)	Human, Mouse, Rat, Porcine, Rabbit, Drosophila	Thermo Fisher Scientific[6]
PA5-110407	Rabbit / IgG	Polyclonal	Human, Mouse, Rat	Thermo Fisher Scientific[7]
HPA003482	Rabbit / IgG	Polyclonal	Human, Mouse, Rat	Atlas Antibodies (via Sigma- Aldrich)[8]

Buffers and Solutions



Reagent	Composition	Notes
Cell Lysis Buffer (Non- denaturing)	50 mM Tris-HCl, pH 7.4150 mM NaCl1 mM EDTA1% NP- 40 or Triton X-100	Prepare fresh and chill on ice before use. Add Protease and Phosphatase Inhibitor Cocktails immediately before lysing cells.[9][10]
RIPA Lysis Buffer (Stringent)	50 mM Tris-HCl, pH 8.0150 mM NaCl1% NP-400.5% Sodium deoxycholate0.1% SDS	More stringent buffer, useful for disrupting nuclear membranes. May denature some protein interactions.[11][12]
Wash Buffer	Cell Lysis Buffer or50 mM Tris- HCl, pH 7.4150-300 mM NaCl0.1% NP-40	Use ice-cold. Salt concentration can be increased to reduce non-specific binding.[13]
Elution Buffer (Denaturing)	1x or 2x Laemmli Sample Buffer	For analysis by SDS-PAGE and Western Blotting. Boils the sample to release proteins from beads.[13]
Beads	Protein A or Protein G Agarose/Magnetic Beads	Use Protein A for rabbit antibodies and Protein G for most mouse antibodies.[9]

II. Experimental Protocol

This protocol is optimized for a 10 cm plate of cultured mammalian cells. Adjust volumes accordingly.

A. Cell Lysate Preparation

- Culture cells to ~80-90% confluency.
- Aspirate the culture medium and wash the cell monolayer once with 5-10 mL of ice-cold 1x PBS.



- · Aspirate the PBS completely.
- Add 0.5-1.0 mL of ice-cold Cell Lysis Buffer (supplemented with protease/phosphatase inhibitors) to the plate.[9]
- Incubate the plate on ice for 10-15 minutes.
- Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- (Optional) To ensure complete lysis and shear DNA, sonicate the lysate on ice (e.g., 3 cycles
 of 10 seconds on, 30 seconds off).[14]
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein input.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).

B. Lysate Pre-Clearing (Recommended)

This step minimizes non-specific binding of proteins to the beads.[12]

- Aliquot 500 µg to 1 mg of total protein from your cleared lysate into a new microcentrifuge tube. Adjust the volume to 500 µL with ice-cold Lysis Buffer.
- Add 20-25 μL of a 50% slurry of Protein A/G beads to the lysate.
- Incubate on a rotator for 1 hour at 4°C.
- Centrifuge at 1,000-2,000 x g for 1 minute at 4°C.
- Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.

C. Immunoprecipitation of SNRPB

Add the appropriate amount of anti-SNRPB primary antibody to the pre-cleared lysate.
 (Refer to the antibody datasheet or the table below for starting amounts).



- Incubate with gentle rotation overnight (12-16 hours) at 4°C.
- Add 25-30 μL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
- Incubate with gentle rotation for 1-3 hours at 4°C.[15]

D. Washing the Immune Complex

Washing is critical to remove non-specifically bound proteins. Perform all wash steps at 4°C.

- Pellet the beads by centrifugation at 1,000 x g for 1 minute. Carefully aspirate and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times to mix.
- Repeat the centrifugation and resuspension steps for a total of 3-5 washes.
- After the final wash, carefully remove all supernatant.

E. Elution

- Resuspend the washed bead pellet in 30-50 µL of 1x Laemmli Sample Buffer.
- Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and dissociate the complexes from the beads.
- Centrifuge at high speed (~14,000 x g) for 1 minute.
- The supernatant now contains the immunoprecipitated proteins, ready for analysis by SDS-PAGE and Western Blotting.

III. Data Presentation and Quantitative Summary

Immunoprecipitation followed by Western Blot is considered a semi-quantitative technique.[16] [17] For more quantitative analysis, techniques like mass spectrometry are recommended.[18] [19]



Typical Experimental Parameters for SNRPB IP

Parameter	Recommended Amount	Notes
Starting Material	1-2 x 10^7 cells	Equivalent to one confluent 10 cm plate.
Lysis Buffer Volume	0.5 - 1.0 mL	
Lysate Protein Amount	500 μg - 1.5 mg	Optimal concentration is typically 1-5 mg/mL.[10]
Primary Antibody	1 - 5 μg	Titration is recommended to find the optimal amount.
Protein A/G Beads	25 - 30 μL of 50% slurry	Ensure beads are fully resuspended before use.
Elution Volume	30 - 50 μL	

Analysis of Results

- Input Control: Load 2-5% of the pre-cleared lysate onto the gel to confirm the presence of SNRPB in the starting material.
- IgG Control: Perform a parallel IP with a non-specific IgG from the same host species as the primary antibody to check for non-specific binding.[15]
- IP Sample: A band corresponding to the molecular weight of SNRPB (~28-29 kDa) should be visible and significantly enriched compared to the IgG control.
- Co-IP: When probing for interacting partners, a successful Co-IP will show a band for the partner protein in the SNRPB IP lane but not in the IgG control lane.[20]

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